(R)-2-(Chloromethyl)-1-methylpyrrolidine
Description
Significance of Chiral Nitrogen Heterocycles in Synthetic Organic Chemistry
Chiral nitrogen heterocycles are a cornerstone of modern synthetic organic chemistry, primarily due to their widespread presence in biologically active molecules and their utility as catalysts and intermediates. numberanalytics.comopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure and possess a stereocenter, are fundamental to numerous applications across various scientific fields. numberanalytics.com Their significance stems from their diverse biological activities, including roles as antibiotics, antivirals, and anticancer agents, making them essential components in many pharmaceuticals. numberanalytics.comopenmedicinalchemistryjournal.com In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.com
Beyond their direct therapeutic applications, chiral nitrogen heterocycles are crucial in the development of agrochemicals and functional materials like conducting polymers and dyes. numberanalytics.comnumberanalytics.com Their unique three-dimensional structures are key to their function, enabling high enantioselectivity when used as catalysts or ligands in asymmetric synthesis. numberanalytics.com This ability to control the stereochemical outcome of a reaction is paramount in producing complex molecules with specific biological or chemical properties. numberanalytics.com The versatility and reactivity of these compounds allow them to serve as essential building blocks for creating a vast array of derivatives with distinct and valuable properties. numberanalytics.com
The Pyrrolidine (B122466) Scaffold as a Core Chiral Motif
Among the various classes of nitrogen heterocycles, the pyrrolidine ring stands out as a "privileged" structural motif in both synthetic and medicinal chemistry. rsc.orgnih.gov This five-membered saturated ring is a common feature in many natural products, particularly alkaloids, and is present in numerous FDA-approved drugs. nih.gov Its prevalence underscores its importance as a versatile scaffold for the design of novel, biologically active compounds. nih.gov
The utility of the pyrrolidine scaffold extends to its critical role as a building block in organic synthesis. mdpi.com Derivatives of pyrrolidine, most notably those derived from the amino acid proline, have been instrumental in the rise of asymmetric organocatalysis. mdpi.comnih.gov These small organic molecules can catalyze stereoselective transformations, offering a powerful alternative to traditional metal-based catalysts. mdpi.com The conformational flexibility of the pyrrolidine ring, which can be controlled by the strategic placement of substituents, allows for the fine-tuning of its catalytic activity and selectivity. nih.gov This adaptability has spurred extensive research into new synthetic methods for constructing substituted chiral pyrrolidines to meet the demands of increasingly complex synthetic challenges. mdpi.com
Importance of Enantiomerically Pure (R)-2-(Chloromethyl)-1-methylpyrrolidine and its Analogs in Advanced Synthesis
Enantiomerically pure this compound is a valuable chiral building block primarily utilized as a precursor for the synthesis of more complex chiral molecules, particularly substituted piperidines. Its significance lies in its ability to undergo stereospecific rearrangement reactions.
The thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine has been shown to be a completely stereospecific, first-order reaction. researchgate.net This type of rearrangement proceeds through a bicyclic aziridinium (B1262131) ion intermediate. researchgate.netstackexchange.com The internal nitrogen atom acts as a nucleophile, displacing the chloride to form the strained three-membered aziridinium ring. Subsequent attack by the chloride ion on one of the carbons of this intermediate leads to the ring-expanded piperidine (B6355638) product. stackexchange.com This mechanism ensures the transfer of chirality from the starting pyrrolidine to the resulting piperidine.
This controlled ring expansion is a powerful tool in asymmetric synthesis, providing access to enantiomerically pure 3-halopiperidines, which are themselves important synthetic intermediates. The stereospecificity of this reaction makes compounds like this compound highly sought after for constructing specific stereoisomers of pharmacologically relevant scaffolds.
Overview of Research Approaches for Chiral Pyrrolidine Construction
The immense value of the chiral pyrrolidine framework has driven the development of numerous synthetic strategies to access these structures with high enantiomeric purity. These approaches can be broadly categorized and have evolved to offer greater efficiency, selectivity, and sustainability.
One of the most powerful methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This method is highly versatile and allows for the creation of diverse stereochemical patterns on the pyrrolidine ring. rsc.org
Organocatalysis , particularly using proline and its derivatives, has become a central pillar in chiral pyrrolidine synthesis. Since the rediscovery of proline's ability to catalyze intermolecular aldol (B89426) reactions, a vast number of pyrrolidine-based organocatalysts have been developed for a wide range of asymmetric transformations. mdpi.comnih.gov These catalysts often mimic the action of natural enzymes.
More recently, biocatalytic methods have emerged as a green and efficient alternative. nih.gov Researchers have engineered enzymes, such as cytochrome P411 variants, to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good to excellent enantioselectivity. nih.govescholarship.orgacs.org This "new-to-nature" biocatalysis offers a concise route for preparing these valuable N-heterocycles. escholarship.org
Synthesis from the chiral pool is another common strategy. Readily available chiral starting materials, such as the amino acid L-proline or carbohydrates like 2,3-O-iso-propylidene-D-erythronolactol, can be converted into complex chiral pyrrolidines through a series of chemical transformations. mdpi.comresearchgate.net For instance, (S)-proline can be used as a starting point to synthesize a variety of chiral diamines and amino alcohols that serve as ligands in asymmetric reactions. researchgate.net Similarly, a process has been developed to synthesize specific enantiomers of 2-methylpyrrolidine (B1204830) starting from the corresponding (R)- or (S)-prolinol. google.com
Below is a summary of selected research findings on the synthesis of chiral pyrrolidines.
| Starting Material/Precursor | Synthetic Method | Product Type | Key Findings | Reference |
| Azomethine Ylides & Alkenes | Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Substituted Pyrrolidines | Highly versatile for accessing diverse stereochemical patterns. | rsc.org |
| Organic Azides | Biocatalytic Intramolecular C(sp³)–H Amination | Chiral Pyrrolidines & Indolines | Engineered cytochrome P411 variants catalyze the reaction with high enantioselectivity (up to 99:1 er). | nih.gov |
| 2,3-O-iso-propylidene-D-erythronolactol | Multi-step Chemical Synthesis | Hydroxylated Pyrrolidines | Successful synthesis of a new chiral pyrrolidine through two different methodologies. | mdpi.com |
| (S)-Prolinol | Multi-step Chemical Synthesis | (R)-2-methylpyrrolidine | N-protected-(S)-prolinol is converted to an intermediate sulfonate ester, which is then reduced to afford the N-protected-(R)-methylpyrrolidine. | google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(2R)-2-(chloromethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
ZXEQVHDPCGPJSJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CCl |
Canonical SMILES |
CN1CCCC1CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure R 2 Chloromethyl 1 Methylpyrrolidine and Analogous Chiral Pyrrolidines
Strategies for Asymmetric Induction in Pyrrolidine (B122466) Scaffold Construction
The synthesis of chiral pyrrolidines is broadly categorized into two main approaches: the utilization of pre-existing chiral molecules in what is known as the "chiral pool," and the construction of the chiral ring from achiral or prochiral precursors using asymmetric catalysis, referred to as de novo synthesis. nih.gov
The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as inexpensive and readily available starting materials. nih.gov This strategy is highly effective as the inherent chirality of the starting material is transferred to the synthetic target, often simplifying the stereochemical challenges of the synthesis.
Proline and pyroglutamic acid are exemplary chiral precursors for the synthesis of substituted pyrrolidines. mdpi.com
(S)-Proline : As a proteinogenic amino acid, (S)-proline is a widely used starting material. nih.govnih.gov Its rigid five-membered ring and defined stereocenter at the C-2 position make it an ideal template. A common and efficient first step in many synthetic sequences is the reduction of the carboxylic acid moiety of proline, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding chiral alcohol, (S)-prolinol. mdpi.com This intermediate retains the crucial (S)-stereocenter and serves as a versatile building block for further transformations. mdpi.comgoogle.com
(S)-Pyroglutamic Acid : Also known as 5-oxoproline, (S)-pyroglutamic acid is a lactam (a cyclic amide) derived from the intramolecular cyclization of glutamic acid or glutamine. wikipedia.orgnih.gov It is a ubiquitous natural amino acid derivative that provides a rigid bicyclic structure with a defined stereocenter. wikipedia.org Its structure contains multiple functional groups—an amide, a carboxylic acid, and a chiral center—that can be selectively manipulated to construct a wide array of complex pyrrolidine derivatives.
Once a primary chiral intermediate like (S)-prolinol is obtained, subsequent derivatization and stereochemical transformations are employed to arrive at the target molecule. The synthesis of (R)-2-(Chloromethyl)-1-methylpyrrolidine from (S)-proline is a classic example of such a strategy, involving N-alkylation and a stereoinvertive substitution at the C-2 position.
The conversion typically proceeds via the following steps:
N-Methylation : The secondary amine of the proline or prolinol derivative is methylated. This is often achieved using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or by other standard N-alkylation methods.
Hydroxyl to Chloro Conversion with Stereochemical Inversion : The key stereochemical transformation involves converting the hydroxymethyl group of the (S)-prolinol derivative into a chloromethyl group. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or by converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by substitution with a chloride ion. nih.gov These reactions generally proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which results in a complete inversion of the stereocenter. Consequently, the (S)-configured starting material yields the (R)-configured product. This inversion is a powerful and predictable tool for accessing the opposite enantiomer from a readily available chiral precursor. google.com
Table 1: Representative Chiral Pool Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation | Stereochemistry |
| 1 | (S)-Proline | LiAlH₄ | (S)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol) | Reduction of carboxylic acid | Retention (S) |
| 2 | (S)-Prolinol | HCHO, HCOOH | (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine | N-methylation | Retention (S) |
| 3 | (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine | SOCl₂ | This compound | Chlorination via Sₙ2 reaction | Inversion (R) |
De novo routes construct the pyrrolidine ring from acyclic components, offering high flexibility in the introduction of various substituents. The stereochemical outcome is controlled by a chiral catalyst, most notably in organocatalysis.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal-mediated catalysis. nih.govnih.gov It has proven exceptionally effective for the enantioselective construction of pyrrolidine rings.
Asymmetric [3+2] Annulation : The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most direct and atom-economical methods for synthesizing polysubstituted pyrrolidines. mappingignorance.orgeurekaselect.comrsc.org In this reaction, an azomethine ylide (a three-atom, four-electron dipole) reacts with a dipolarophile (a two-atom component, i.e., an alkene) to form a five-membered ring. capes.gov.br Organocatalysts, such as chiral Brønsted acids or bifunctional thioureas, can activate the reaction components and create a chiral environment, directing the cycloaddition to proceed with high diastereo- and enantioselectivity. eurekaselect.comacs.org This method allows for the simultaneous formation of multiple C-C bonds and up to four new stereocenters in a single step. mappingignorance.org
Michael/Hemiaminalization Cascades : Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation generates complexity through the formation of several bonds in sequence. For pyrrolidine synthesis, a common cascade involves an initial asymmetric aza-Michael addition followed by an intramolecular cyclization. nih.govrsc.org In a typical sequence, a chiral secondary amine catalyst (often a diarylprolinol silyl (B83357) ether) activates an aldehyde or ketone to form a nucleophilic enamine. nih.gov This enamine adds to an α,β-unsaturated system (the Michael acceptor), such as a nitroalkene, in a highly enantioselective manner. The resulting Michael adduct then undergoes an intramolecular cyclization, often through a hemiaminalization or related ring-closing step, to furnish the final, highly functionalized chiral pyrrolidine. nih.govacs.org
Table 2: Examples of Organocatalyzed Asymmetric Reactions for Pyrrolidine Synthesis
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| [3+2] Annulation | Squaramide-based catalyst | Aldimine | 4-Alkenyl-coumarin | High | >20:1 | Up to 99% | acs.org |
| [3+2] Annulation | Imidazolidinone catalyst | β-Amino aldehyde | Styrene | 65-66% | 5-19:1 | ≥99% | nih.gov |
| Michael Addition | Diarylprolinol silyl ether | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 95-99% | 70:30 (syn:anti) | ~68% (syn) | nih.gov |
| [3+3] Annulation | Quinine-derived squaramide | 2,3-Dioxopyrrolidine | 3-Alkylidene oxindole | High | >20:1 | Up to 99% | nih.govacs.org |
De Novo Asymmetric Synthetic Routes
Catalytic Enantioselective Methods in Pyrrolidine Ring Formation
Metal-Catalyzed Enantioselective Cyclizations (e.g., Ring-Closing Enyne Metathesis)
Metal-catalyzed ring-closing metathesis (RCM) has emerged as a powerful and atom-economical strategy for the construction of cyclic compounds. acs.orgresearchgate.net Specifically, the ring-closing enyne metathesis (RCEM) reaction is a highly effective process for creating pyrrolidine derivatives. nih.gov This method utilizes enyne substrates, which contain both an alkene and an alkyne, to form a 1,3-diene within a newly formed ring. researchgate.net
Research has demonstrated that enynes with a basic or nucleophilic nitrogen atom can undergo RCEM reactions using first-generation Grubbs catalysts under mild conditions, and notably, without the need for ethylene (B1197577) gas. acs.orgnih.govacs.org This approach successfully yields a series of new pyrrolidine derivatives in good yields. acs.orgorganic-chemistry.org The reaction is believed to proceed through the initial coordination of the metal carbene with the alkyne part of the substrate. acs.orgorganic-chemistry.org Ruthenium catalysts, such as the first- and second-generation Grubbs catalysts, are often employed due to their stability and functional group tolerance. organic-chemistry.org The resulting conjugated dienes in the pyrrolidine products are valuable intermediates for subsequent transformations like Diels-Alder reactions. acs.orgorganic-chemistry.org
| Substrate (Enyne) | Catalyst | Conditions | Product | Isolated Yield (%) |
|---|---|---|---|---|
| N-Tosyl-N-(2-methylbut-2-en-4-ynyl)amine | Grubbs' Cat. 1st Gen. (5 mol%) | CH₂Cl₂, 40 °C, 15 h | 1-Tosyl-3-methyl-4-vinyl-2,5-dihydro-1H-pyrrole | 85 |
| N-Tosyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine | Grubbs' Cat. 1st Gen. (5 mol%) | CH₂Cl₂, 40 °C, 15 h | 1-Tosyl-2-methylene-pyrrolidine | 89 |
| N-(But-3-en-1-yl)-N-tosylprop-2-yn-1-amine | Grubbs' Cat. 1st Gen. (5 mol%) | CH₂Cl₂, 40 °C, 15 h | 1-Tosyl-2-methylenepiperidine | 82 |
Biocatalytic Approaches for Chiral Pyrrolidine Construction via Intramolecular C(sp³)-H Amination
Nature's enzymatic cascades provide a blueprint for developing novel biocatalytic methods. escholarship.orgnih.govacs.org A significant advancement in this area is the construction of chiral pyrrolidines through abiological intramolecular C(sp³)–H amination of organic azides. acs.orgcaltech.edu This strategy leverages engineered enzymes to create valuable N-heterocyclic products. escholarship.orgnih.gov
Through the process of directed evolution, a cytochrome P450 enzyme, specifically cytochrome P411, has been modified to catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds. escholarship.orgnih.govcaltech.edu One such engineered variant, P411-PYS-5149, effectively synthesizes pyrrolidine derivatives with high catalytic efficiency and good enantioselectivity. nih.govacs.orgcaltech.edu This enzymatic platform represents a powerful tool for building complex chiral molecules from simple azide (B81097) precursors under mild conditions. nih.govresearchgate.net The method has been shown to produce pyrrolidines with up to 74% yield and an enantiomeric ratio (er) of 99:1. nih.gov
| Substrate (Azide) | Enzyme Variant | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 5-Azido-1-phenylpentan-1-one | P411-PYS-5149 | 2-Benzoylpyrrolidine | 74 | 99:1 |
| 5-Azido-2,2-dimethyl-1-phenylpentan-1-one | P411-PYS-5149 | 2-Benzoyl-3,3-dimethylpyrrolidine | 65 | 98:2 |
Asymmetric Reduction Strategies for Precursors to Pyrrolidines
Asymmetric reduction of prochiral ketones is a cornerstone strategy for establishing key stereocenters in the synthesis of chiral pyrrolidines. acs.orgnih.gov This approach creates chiral alcohols or diols that serve as precursors for subsequent cyclization reactions. nih.govacs.org
One effective method involves the catalytic asymmetric reduction of a ketone to a chlorohydrin, which can then be used in further steps, such as a nitrile anion cyclization, to form the pyrrolidine ring. acs.orgacs.orgresearchgate.net For instance, a Corey-Bakshi-Shibata (CBS) asymmetric reduction can be employed to produce the desired chiral alcohol with high enantioselectivity. acs.org Another powerful technique is the asymmetric reduction of diketones to access C₂-symmetrical diols. acs.org The use of reagents like (−)-diisopinocampheylchloroborane (Ipc₂BCl) can yield diols with excellent stereoselectivities. acs.org These diols are then typically activated (e.g., as bismesylates) and reacted with a nitrogen source to form the pyrrolidine ring. acs.org
Enantioselective Nitrile Anion Cyclization Methodologies
A highly efficient route to substituted chiral pyrrolidines is through enantioselective nitrile anion cyclization. acs.orgacs.org This strategy involves an intramolecular S_N2 displacement of a leaving group by a nitrile anion, which concurrently forms the five-membered ring and sets a key stereocenter. acs.orgresearchgate.net
This methodology has been successfully applied to the practical, multi-kilogram synthesis of N-tert-butyl disubstituted pyrrolidines. acs.orgacs.org The synthesis begins with the preparation of a cyclization substrate, often through steps including an asymmetric reduction of a ketone and conjugate addition to acrylonitrile. researchgate.netresearchgate.net The crucial cyclization step, which proceeds via a 5-exo-tet pathway, can generate 1,3,4-trisubstituted chiral pyrrolidines in high yield (>95%) and excellent enantiomeric excess (94–99% ee). acs.orgacs.orgresearchgate.net The choice of activating group and base, such as diethyl chlorophosphate and lithium hexamethyldisilazide respectively, is critical for the success of the cyclization. acs.orgacs.orgresearchgate.net
Phosphine-Catalyzed Cycloisomerization for Substituted Pyrrolidine Derivatives
Phosphine-catalyzed reactions offer another versatile avenue for the synthesis of substituted pyrrolidines. nih.govnih.gov One such method is the cycloisomerization of enantioenriched β-amino ynones to produce densely substituted chiral pyrrolidones. acs.orgnih.govfigshare.com The β-amino ynone precursors can be prepared in a single step via a highly enantioselective Mannich reaction. acs.orgnih.gov The resulting pyrrolidone products feature exocyclic alkenes, which serve as useful handles for further chemical modifications and are typically formed with good E/Z selectivity. nih.govfigshare.com
A related approach involves a phosphine-catalyzed γ-umpolung/β-umpolung cascade annulation of electron-poor allenes with aminocrotonates. nih.govacs.org This reaction, which uses a homochiral phosphepine catalyst, provides access to highly functionalized pyrrolidines in good yields (55-85%) and with high enantioselectivity (≥95:5 er). nih.govacs.org
| Allene Substrate | Aminocrotonate Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Ethyl 2,3-butadienoate | Methyl 3-(p-nitrophenylsulfonamido)crotonate | Phosphepine C4 | 85 | 95:5 |
| Benzyl 2,3-butadienoate | Methyl 3-(p-nitrophenylsulfonamido)crotonate | Phosphepine C4 | 75 | 95:5 |
Other Enantioselective Annulation and Cyclization Reactions
A range of other enantioselective cyclization reactions have been developed to synthesize chiral pyrrolidines. Rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids is one such method. acs.orgacs.org In this process, two new carbon-carbon bonds and one stereocenter are formed, providing access to pyrrolidines and piperidines with good enantioselectivities through the use of C₁-symmetric chiral monosubstituted diene ligands. acs.org
Another powerful strategy is the enantioselective functionalization of the pyrrolidine ring itself. The Beak-O'Malley protocol, which involves the deprotonation of N-Boc pyrrolidine with s-BuLi/(−)-sparteine, followed by transmetalation and a palladium-catalyzed Negishi coupling, allows for the α-arylation of the pyrrolidine ring with high enantioselectivity. acs.org This methodology is comprehensive, with applications in the total synthesis of natural products like (R)-crispine A and (S)-nicotine. acs.org
Furthermore, chiral gold(I) complexes have been developed for enantioselective catalysis. nih.govnih.gov These catalysts, featuring a remote C₂-symmetric 2,5-diarylpyrrolidine on the ligand scaffold, have been successfully applied to the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. nih.gov
Specific Synthetic Approaches to 2-(Chloromethyl)pyrrolidine (B1610598) Derivatives
Direct synthetic routes to 2-(chloromethyl)pyrrolidine derivatives often start from chiral pool precursors like proline or prolinol. mdpi.comgoogle.com One documented method for preparing a chloroethylpyrrolidine derivative involves the chlorination of a hydroxyethylpyrrolidine precursor using thionyl chloride. mdpi.com
Another versatile process starts with a commercially available chiral prolinol. google.com For example, to synthesize the (R)-methylpyrrolidine from (S)-prolinol, the alcohol is first converted to a good leaving group, such as a methanesulfonate (B1217627) ester. google.com This intermediate can then be converted to N-protected-2-(S)-iodomethylpyrrolidine, which subsequently undergoes hydrogenolysis with a palladium or platinum catalyst to afford the N-protected-2-(R)-methylpyrrolidine. google.com Alternatively, direct treatment of the N-protected-2-(alkyl- or aryl)sulfonate ester of (S)-prolinol with a reagent like lithium triethylborohydride can directly yield the N-protected-2-(R)-methylpyrrolidine. google.com
The recyclization of 2-(chloromethyl)-1-methylpyrrolidine (B1295616) itself can occur via intramolecular nucleophilic attack. stackexchange.com The nitrogen's lone pair can displace the chloride ion to form a strained bicyclic aziridinium (B1262131) cation intermediate. stackexchange.com Subsequent attack by the chloride ion on this intermediate can either reform the starting material or open the ring to form the rearranged 3-chloro-1-methylpiperidine (B1626068) product. stackexchange.com
Methodological Considerations for Introduction of the Chloromethyl Moiety
A prevalent strategy involves the cyclization of acyclic precursors where the chloromethyl group, or a precursor to it, is already in place. One such approach starts from commercially available ω-chloroketones. nih.gov In a biocatalytic approach, these chloroketones undergo transaminase-triggered cyclization to form the 2-substituted pyrrolidine ring directly. nih.govacs.org
Another significant method is the modification of pre-existing heterocyclic structures. This can involve:
Chlorination of Amino Alcohols : A direct and efficient one-pot method uses thionyl chloride (SOCl₂) to achieve the chlorination of the hydroxyl group in a suitable amino alcohol precursor, followed by in-situ cyclization to form the pyrrolidine ring. organic-chemistry.org This approach circumvents the more traditional, multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org
Ring Expansion Reactions : Stereodefined α-hydroxyalkyl azetidines can be chlorinated to yield 2-(chloromethyl)azetidine derivatives. researchgate.net These intermediates can then undergo a thermally induced, stereospecific ring enlargement to furnish the corresponding 3-chloropyrrolidine. While this produces an isomer, the underlying principle of ring expansion from a smaller heterocycle is a notable strategy in heterocyclic chemistry. researchgate.net
Chloroamination Cyclization : A catalyst-free chloroamination cyclization cascade has been reported for the synthesis of N-protected 2-(chloromethyl)pyrrolidines. researchgate.net This method utilizes a commercial solution of sodium hypochlorite (B82951) to react with N-alkenyl sulfonamides, demonstrating the importance of solvent choice in the reaction's success. researchgate.net
The table below summarizes key methodologies for introducing the chloromethyl moiety or its precursor.
| Method | Precursor Type | Key Reagents/Catalysts | Key Features |
| Biocatalytic Cyclization | ω-Chloroketones | Transaminases (e.g., ATA-117-Rd6) | Asymmetric synthesis with high enantiopurity. nih.govacs.org |
| Direct Chlorination/Cyclization | Amino alcohols | Thionyl chloride (SOCl₂) | Efficient one-pot synthesis, avoiding multiple protection/deprotection steps. organic-chemistry.org |
| Chloroamination Cascade | N-alkenyl amides | Sodium hypochlorite (NaOCl) | Catalyst-free protocol. researchgate.net |
| From Chiral Pool | 4-hydroxy-L-proline | Thionyl chloride | Utilizes a readily available, enantiopure starting material. nih.gov |
Stereochemical Control and Regioselectivity in the Synthesis of this compound
Achieving the desired (R)-configuration at the C2 position with high fidelity is the cornerstone of synthesizing enantiomerically pure this compound. Both stereochemical and regiochemical outcomes are dictated by the chosen synthetic route.
Stereocontrol is often established using one of three primary strategies:
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials. Natural amino acids like L-proline or 4-hydroxy-L-proline are common choices for introducing the pyrrolidine core with a predefined stereocenter. nih.gov While this method ensures high optical purity, it can limit the ability to introduce diverse functional groups at various positions on the ring. nih.gov
Chiral Auxiliaries : An auxiliary group can be temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. For instance, the N-tert-butanesulfinyl group has been effectively used in [3+2] cycloaddition reactions to produce highly substituted pyrrolidines. acs.org The chirality of the sulfinyl group guides the formation of specific stereoisomers with excellent diastereoselectivity. acs.org
Asymmetric Catalysis : This is an increasingly powerful strategy. Biocatalysis, using enzymes like transaminases, has proven highly effective. nih.govacs.org By selecting the appropriate transaminase enzyme, either the (R) or (S) enantiomer of a 2-substituted pyrrolidine can be produced from a prochiral ω-chloroketone with exceptional enantiomeric excess (ee), often exceeding 99.5%. nih.govacs.org
Regioselectivity , the control of where a reaction occurs, is also crucial. In the synthesis of 2-substituted pyrrolidines from acyclic precursors, the cyclization must selectively form the five-membered ring over other possibilities. For example, in the transaminase-catalyzed reaction of ω-chloroketones, the intramolecular cyclization occurs specifically to yield the pyrrolidine structure. nih.gov Similarly, in cycloaddition reactions, the orientation of the dipole and dipolarophile determines the regiochemistry of the resulting heterocyclic ring. acs.org
Synthetic Utility and Applications in Complex Molecule Construction
(R)-2-(Chloromethyl)-1-methylpyrrolidine as a Chiral Synthon and Building Block
This compound is recognized as a key chiral synthon, a molecule whose stereochemistry is exploited to control the formation of new stereocenters in a synthetic sequence. buchler-gmbh.com Its utility stems from the readily available and stereochemically defined pyrrolidine (B122466) core, which is a common structural feature in a vast array of biologically active compounds. researchgate.net
Versatility in Constructing Substituted Pyrrolidine-Based Architectures
The pyrrolidine ring is a prevalent N-heterocycle in medicinal chemistry and is found in numerous drug molecules. researchgate.net While simple pyrrolidines are accessible, the synthesis of densely functionalized derivatives with precise stereocontrol remains a challenge. researchgate.net this compound provides a valuable starting point for creating such complex structures. The chloromethyl group serves as an electrophilic handle, allowing for the introduction of various nucleophiles to generate a wide range of substituted pyrrolidine derivatives. This versatility has been demonstrated in the synthesis of polysubstituted fused pyrrolidines through cycloaddition reactions of azomethine ylides. rsc.org Furthermore, modular approaches that leverage chiral pyrrolidine units enable the systematic construction of diverse molecular scaffolds.
An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) highlights the utility of such building blocks. nih.gov This efficient route facilitates extensive structure-activity relationship (SAR) studies on the pyrrolidine scaffold, which is crucial for the development of potent and selective inhibitors. nih.gov
Strategic Incorporation into Natural Product Synthesis
The structural motif of this compound is embedded within numerous natural products, particularly alkaloids. Consequently, it has been strategically employed in the total synthesis of these complex molecules.
Pyrrolizidine (B1209537) and Indolizidine Alkaloids: Pyrrolizidine alkaloids are characterized by a bicyclic structure composed of two fused five-membered rings with a nitrogen at the bridgehead. nih.gov Indolizidine alkaloids feature a similar bicyclic system with a five- and a six-membered ring. nih.govnih.gov The synthesis of these alkaloid classes often involves the construction of a substituted pyrrolidine ring as a key step. nih.govbioorganica.com.ua
Monomorine: The indolizidine alkaloid (+)-Monomorine I, a trail pheromone of the Pharaoh ant, has been a frequent target for synthetic chemists. nih.govresearchgate.net Various strategies for its synthesis have been developed, many of which rely on the stereocontrolled construction of the indolizidine core from chiral pyrrolidine precursors. nih.govresearchgate.netresearchgate.net For instance, a formal synthesis of (+)-monomorine was achieved through a copper-promoted intramolecular aminooxygenation of an alkene to form a 2,5-cis-disubstituted pyrrolidine with high diastereoselectivity. nih.gov
Nakadomarin A: The complex marine alkaloid Nakadomarin A, which possesses a unique heptacyclic structure, has been the subject of several total synthesis campaigns. nih.govnih.govcapes.gov.br While direct use of this compound is not explicitly detailed in all published routes, the synthesis of the pyrrolidine portion of Nakadomarin A is a critical challenge. nih.govcapes.gov.br One approach involved a Heck cyclization to form the pyrrolidine ring. nih.govcapes.gov.br Another convergent total synthesis of (-)-nakadomarin A also highlights the importance of constructing the core spirocyclic system containing the pyrrolidine moiety. nih.gov A versatile chiral pyrrolidine aldehyde has been developed and utilized in a highly efficient synthesis of an intermediate for the synthesis of ent-Nakadomarin A, demonstrating the modularity of using such building blocks. uea.ac.uk
Table 1: Examples of Alkaloids Synthesized Using Pyrrolidine-Based Strategies
| Alkaloid Class | Specific Example | Key Synthetic Strategy Involving Pyrrolidine Moiety |
| Pyrrolizidine Alkaloids | (-)-7-epialexine | Cyclization of a precursor to form the pyrrolizidine skeleton. nih.gov |
| Indolizidine Alkaloids | (+)-Monomorine I | Copper-promoted intramolecular aminooxygenation to form a 2,5-cis-pyrrolidine. nih.gov |
| Manzamine Alkaloids | (-)-Nakadomarin A | Convergent synthesis involving the assembly of a spirocycle with a bicyclic lactam. nih.gov |
The utility of chiral pyrrolidine building blocks extends beyond alkaloid synthesis. They are instrumental in the preparation of a variety of other bioactive molecules. For example, an improved and shorter synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, showcasing the adaptability of these synthons. nih.gov
Modular Synthesis Strategies Leveraging Chiral Pyrrolidine Units
Modular synthesis, which involves the assembly of complex molecules from pre-synthesized building blocks, is a powerful strategy in organic chemistry. Chiral pyrrolidine units like this compound are ideal for such approaches. A convergent total synthesis of (-)-nakadomarin A exemplifies this, where a spirocycle was assembled from a bicyclic lactam and a furan (B31954) aldehyde, both prepared on a multigram scale from achiral starting materials. nih.gov This modularity allows for the efficient and scalable production of complex targets.
Further Chemical Transformations of this compound Derivatives
The synthetic versatility of this compound is further enhanced by the range of chemical transformations that can be performed on its derivatives. The chloromethyl group can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functional groups.
For instance, in the synthesis of chiral pyrrolidine inhibitors, a key intermediate aldehyde was subjected to a reductive amination reaction with various amines to generate a library of compounds for structure-activity relationship studies. nih.gov Such transformations are crucial for optimizing the biological activity of the target molecules.
Functional Group Interconversions of the Chloromethyl Group
The primary mode of reactivity for the chloromethyl group in this compound is through nucleophilic substitution reactions. masterorganicchemistry.comyoutube.com The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride anion, which is a good leaving group. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing substitution. However, due to the neighboring nitrogen atom, the reaction can also proceed through a neighboring group participation mechanism involving a bicyclic aziridinium (B1262131) ion intermediate. researchgate.net
A variety of nucleophiles can be employed to displace the chloride, thereby introducing diverse functionalities. These interconversions are fundamental to elaborating the structure of the parent molecule.
Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxymethyl |
| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | Alkoxymethyl |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl |
| Azide (B81097) | Sodium Azide (NaN3) | Azidomethyl |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Arylthiomethyl |
| Amine | Ammonia (NH3), Primary/Secondary Amines | Aminomethyl |
| Carboxylate | Sodium Acetate (CH3COONa) | Acyloxymethyl |
Research on the closely related (S)-2-chloromethyl-1-ethylpyrrolidine has shown that its reaction with hydroxide and methoxide ions is 100% stereospecific. researchgate.net This high fidelity suggests that the nucleophilic attack on the intermediate aziridinium ion is highly controlled, leading to a single, well-defined product stereoisomer. researchgate.net
Reactions at the Pyrrolidine Nitrogen Atom
The nitrogen atom in the this compound ring is a tertiary amine, possessing a lone pair of electrons that imparts nucleophilic and basic character. nih.gov This allows for a range of chemical transformations directly involving the nitrogen atom.
One common reaction is the formation of quaternary ammonium (B1175870) salts through N-alkylation. Treatment with alkyl halides, such as methyl iodide, results in the formation of a pyrrolidinium (B1226570) salt. This modification can alter the physical properties of the molecule, such as its solubility, and can be used to introduce specific alkyl groups.
Another potential transformation is N-acylation. While direct acylation of a tertiary amine is not possible, reactions involving the pyrrolidine nitrogen can occur under specific conditions. For instance, related pyrrolidine systems can be N-acylated. The synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, involves the reaction of L-proline with chloroacetyl chloride, demonstrating the N-acylation of a secondary amine pyrrolidine precursor. beilstein-journals.org For a tertiary amine like this compound, reactions might proceed via demethylation followed by acylation, or through oxidative processes.
Furthermore, the nitrogen atom plays a crucial role as an internal nucleophile in the formation of the bicyclic aziridinium ion, which is central to the reactivity of the chloromethyl group as discussed previously. researchgate.net This neighboring group participation highlights the integrated reactivity of the nitrogen and the C2 substituent. researchgate.net
Table 2: Potential Reactions Involving the Pyrrolidine Nitrogen
| Reaction Type | Reagent Example | Product Type | Notes |
| N-Alkylation | Methyl Iodide (CH3I) | Quaternary Pyrrolidinium Salt | Forms a positively charged species. |
| Neighboring Group Participation | (Intramolecular) | Bicyclic Aziridinium Ion | Facilitates substitution at the chloromethyl carbon. researchgate.net |
| C-H Functionalization | Metal-free oxidation | Pyrrolinium Ion | Creates a partially unsaturated ring system. rsc.org |
Stereospecific and Stereoselective Transformations on the Pyrrolidine Ring
The inherent chirality of this compound makes it a valuable substrate for stereospecific and stereoselective reactions, where the configuration of the starting material dictates the stereochemical outcome of the product. slideshare.netmasterorganicchemistry.com
A prominent example of a stereospecific transformation is the thermally induced ring expansion to a piperidine (B6355638) derivative. Studies on the analogous (S)-2-chloromethyl-1-ethylpyrrolidine demonstrated a completely stereospecific rearrangement to (R)-3-chloro-1-ethylpiperidine. researchgate.net This reaction proceeds with complete retention of the absolute configuration at the chiral center, mediated by the formation of a bicyclic aziridinium ion intermediate. researchgate.net The subsequent nucleophilic attack by the chloride ion on the methylene (B1212753) carbon of the pyrrolidine ring (rather than the exocyclic methylene) leads to the expansion to the six-membered piperidine ring. researchgate.net
Table 3: Stereospecific Ring Expansion
| Reactant | Conditions | Product | Stereochemical Outcome |
| (S)-2-Chloromethyl-1-ethylpyrrolidine | Heating in Benzene | (R)-3-Chloro-1-ethylpiperidine | Complete Retention of Configuration researchgate.net |
This type of stereospecific ring enlargement is a powerful tool for synthesizing substituted chiral piperidines from readily available pyrrolidine precursors. researchgate.net The stereochemical course of nucleophilic displacement reactions on the product, (R)-3-chloro-1-ethylpiperidine, has also been shown to be 100% stereospecific, proceeding again through the same aziridinium ion intermediate. researchgate.net
Stereoselective reactions are also critical in the synthesis of functionalized pyrrolidines. mdpi.com While many methods focus on building the pyrrolidine ring stereoselectively, pre-existing chiral pyrrolidines like this compound can be used to direct the stereochemistry of subsequent reactions on the ring or its substituents. For example, the chiral center at C2 can influence the facial selectivity of reactions at other positions on the ring, leading to the preferential formation of one diastereomer over another.
Mechanistic Investigations and Stereochemical Control
Elucidation of Reaction Mechanisms in Asymmetric Pyrrolidine (B122466) Synthesis
The construction of the chiral pyrrolidine ring is often achieved through sophisticated chemical strategies, with the reaction mechanism dictating the stereochemical outcome.
[3+2] Dipolar Cycloadditions: A powerful method for constructing the pyrrolidine ring involves the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. acs.org The mechanism provides direct access to the saturated five-membered ring with the potential to control up to four new stereogenic centers. acs.org The generation of the azomethine ylide can be achieved through various methods, including the reductive generation from amides using catalysts like Vaska's complex. acs.org
Aza-Michael Cyclization: The intramolecular aza-Michael reaction is another key strategy. In the "Clip-Cycle" synthesis, for example, a Cbz-protected bis-homoallylic amine is first linked to a thioacrylate via alkene metathesis. whiterose.ac.uk A chiral phosphoric acid (CPA) catalyst then facilitates an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk Computational studies support a mechanism where the CPA acts as a proton shuttle, catalyzing both the ring-closing cyclization to form an aminoenol intermediate and its subsequent tautomerization to the final thioester product. The cyclization step is typically the rate-limiting and stereo-determining step. whiterose.ac.uk
Intramolecular C–H Amination: Copper-catalyzed intramolecular C-H amination of N-fluoride amides presents a modern approach to forming pyrrolidine rings. acs.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, reveal a complex pathway. The process involves the cleavage of the N-F bond, a spin state change from singlet to triplet, and the formation of a copper(II) intermediate. The specific tris(pyrazolyl)borate (Tp) ligand on the copper catalyst plays a crucial role in the reaction's free energy profile. acs.org
Factors Governing Enantioselectivity and Diastereoselectivity in Chloromethylpyrrolidine Formation
Achieving high levels of stereocontrol in the synthesis of substituted pyrrolidines depends on a delicate balance of several factors that influence the energy of the diastereomeric transition states.
Catalyst Control: Chiral catalysts create a defined three-dimensional environment, or "chiral pocket," that preferentially accommodates one transition state over another. For instance, in the aza-Michael cyclization catalyzed by a chiral phosphoric acid, the catalyst orients the substrate through hydrogen bonding, and steric clashes between the substrate and the catalyst's bulky groups disfavor the formation of the minor enantiomer. whiterose.ac.ukmdpi.com
Substrate-Based Control: The inherent structure of the substrate plays a critical role. In copper-promoted aminooxygenation of alkenes, the position of substituents on the starting material directs the stereochemical outcome. nih.gov α-Substituted 4-pentenyl sulfonamides strongly favor the formation of 2,5-cis-pyrrolidines, a preference rationalized by a chair-like transition state that places the α-substituent in a pseudoequatorial position to minimize steric strain. nih.gov Conversely, increasing the steric demand of the substituent on the amide nitrogen can improve diastereocontrol in other reaction types. acs.org
| Factor | Description | Governing Principle | Example Reaction |
|---|---|---|---|
| Chiral Catalyst | The catalyst creates a chiral environment that differentiates between enantiomeric transition states. | Steric hindrance and non-covalent interactions within the catalyst-substrate complex. whiterose.ac.uk | Chiral Phosphoric Acid catalyzed aza-Michael cyclization. whiterose.ac.uk |
| Substituent Position | The location and size of substituents on the substrate influence the geometry of the transition state. | Minimization of steric strain, often by placing bulky groups in pseudoequatorial positions in a chair-like transition state. nih.gov | Copper-promoted intramolecular aminooxygenation. nih.gov |
| Interaction vs. Strain Energy | The balance between stabilizing electronic interactions and the destabilizing energy from geometric distortion in the transition state. | The favored pathway is the one that achieves the optimal balance, which can vary depending on the specific substrates. acs.org | Iridium-catalyzed reductive [3+2] cycloaddition. acs.org |
Theoretical and Computational Chemistry Studies of Pyrrolidine Formation and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex mechanisms and reactivity of pyrrolidine synthesis. nih.gov These studies provide molecular-level insights that are often inaccessible through experimental means alone.
Transition State Analysis: DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of intermediates and transition states. nih.gov For the CPA-catalyzed aza-Michael reaction, computational analysis identified four possible transition states (S,E; R,Z; S,Z; and R,E). The calculations correctly predicted that the S,E pathway has the lowest activation energy, which aligns with the experimentally observed formation of the (S)-product with high enantiomeric excess. whiterose.ac.uk
Elucidation of Reaction Pathways: In the copper-catalyzed C-H amination, DFT was used to compare the free energy profiles of catalysts with different ligands. acs.org These calculations revealed that the highest energy point in the favored pathway is a minimum energy crossing point (MECP), where a spin state change from singlet to triplet occurs. This detailed insight helps explain why certain ligands are more effective than others. acs.org
Rational Catalyst Design: By understanding how catalysts and substrates interact at a molecular level, computational studies can guide the design of new, more efficient catalysts. For example, DFT calculations suggested that in certain bifunctional organocatalysts, the aldehyde substrate is coordinated by two NH groups through hydrogen bonding, explaining the observed stereoselectivity and confirming the benefit of the catalyst's design. nih.gov
| Computational Method | Application in Pyrrolidine Synthesis | Key Finding | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mapping the potential energy surface of a reaction. | Kinetic selectivity is more significant than thermodynamic selectivity for forming the main product. | nih.gov |
| DFT with SMD Solvation Model | Calculating free energies of competing transition states. | Predicted the formation of the major enantiomer with 93:7 e.r., matching the experimental value of 96:4 e.r. | whiterose.ac.uk |
| DFT Calculations | Analyzing the effect of different ligands on catalyst efficiency. | Identified a minimum energy crossing point (MECP) involving a singlet-to-triplet spin state change as the highest energy barrier. | acs.org |
Configurational Stability and Potential for Epimerization in Chiral Pyrrolidine Derivatives
The utility of a chiral compound like (R)-2-(Chloromethyl)-1-methylpyrrolidine depends on its configurational stability. Epimerization, the inversion of configuration at a stereocenter, can compromise the enantiomeric purity of the final product. The stereocenter at the C-2 position of the pyrrolidine ring, being adjacent to the nitrogen atom, can be susceptible to epimerization under certain conditions.
Influence of Base: The proton at the C-2 position can be acidic, and its removal by a base can lead to the formation of a planar carbanion or enolate intermediate, which can then be re-protonated from either face, leading to racemization or epimerization. nih.gov Studies on a similar pyrrolidine derivative showed that attempts to directly epimerize the C-2 center using various bases were unsuccessful, indicating a degree of kinetic stability. nih.gov
Forced Epimerization: Despite this stability, epimerization can be induced under specific conditions. For the aforementioned derivative, conversion of the free amine to an N-benzoyl derivative allowed for successful epimerization at C-2 upon treatment with a strong base like n-butyllithium (n-BuLi), affording the epimer in moderate yield. nih.gov This demonstrates that while the C-2 stereocenter is relatively robust, its configuration is not immutable and can be inverted through a strategic choice of reagents.
Synthetic Considerations: The potential for racemization is a key consideration during synthesis. For instance, the asymmetric synthesis of (R)-chloroethylpyrrolidine, a closely related structure, involved steps that were specifically designed to be "racemization-minimized," acknowledging the inherent risk of losing stereochemical integrity. nih.gov
| Substrate Type | Conditions Tested | Result | Reference |
|---|---|---|---|
| (2R,3R,4R)-1-benzyl-2-(phenylsulfonylmethyl)-pyrrolidine-3,4-diol derivative | Treatment with various bases. | No epimerization observed. | nih.gov |
| N-benzoyl derivative of the above pyrrolidine. | n-Butyllithium (n-BuLi) in THF at -78 °C. | Successful epimerization at C-2 in 50% yield. | nih.gov |
| α,β-Aminodiesters | DBU in CH2Cl2. | Epimerization of the stereocenter at the α-position was noted. | researchgate.net |
Q & A
Q. Basic
- Chiral HPLC: Compare retention times against (S)-enantiomer standards.
- Optical rotation: Measure specific rotation (e.g., [α]D²⁵ = +15° for (R)-isomers) using polarimetry .
- Vibrational Circular Dichroism (VCD): Provides absolute configuration data but requires specialized instrumentation.
What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Q. Advanced
- Racemization risk: Elevated temperatures or prolonged reaction times may degrade enantiomeric excess. Mitigate via low-temperature alkylation .
- Purification bottlenecks: Chromatography is impractical at scale; use crystallization or distillation instead.
- Catalyst efficiency: Optimize chiral catalysts (e.g., BINOL-derived phosphines) to reduce costs .
What are the key physicochemical properties influencing the handling and storage of this compound?
Q. Basic
- Hygroscopicity: Store under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
- Thermal stability: Decomposes above 150°C; avoid exposure to open flames .
- Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but reacts with nucleophilic solvents like water .
How does the chloromethyl group in this compound impact its nucleophilic substitution reactions compared to other alkylating agents?
Advanced
The chloromethyl group exhibits:
- Enhanced leaving-group ability: Chloride departure is faster than bromo/iodo analogs due to polarizability.
- Steric hindrance: The pyrrolidine ring restricts nucleophile access, favoring SN2 mechanisms in linear substrates .
- Side reactions: Competing eliminations may occur; control via low-temperature reactions (<0°C) and bulky bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
